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molecular formula C14H15NO4 B1245238 CGP 65015

CGP 65015

Cat. No. B1245238
M. Wt: 261.27 g/mol
InChI Key: ZMDGUPJAPMSCIZ-UHFFFAOYSA-N
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Patent
US05688815

Procedure details

12.37 g of 3-benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one are dissolved in 200 ml of methanol and hydrogenated at room temperature over 1.2 g of palladium on carbon (5%) until 1 mol of H2 per mol of starting material has been taken up. The catalyst is removed by filtration and the filtrate is concentrated to dryness by evaporation using a rotary evaporator. Recrystallisation from methanol yields 3-hydroxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one in the form of colourless crystals. M.p.: 198°-200° C.
Name
3-benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one
Quantity
12.37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12][N:11]([CH2:16][CH2:17][OH:18])[C:10]=1[CH:19]([OH:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12][N:11]([CH2:16][CH2:17][OH:18])[C:10]=1[CH:19]([OH:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
3-benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one
Quantity
12.37 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(N(C=CC1=O)CCO)C(C1=CC=CC=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness by evaporation
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Recrystallisation from methanol

Outcomes

Product
Name
Type
product
Smiles
OC1=C(N(C=CC1=O)CCO)C(C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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